REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]2[C:14](=[O:17])[O:15][CH2:16][CH:10]2[CH2:9]1)C1C=CC=CC=1>[Pd].CCO>[CH2:16]1[CH:10]2[CH2:9][NH:8][CH2:13][CH2:12][N:11]2[C:14](=[O:17])[O:15]1
|
Name
|
7-benzyl-hexahydro-oxazolo[3,4-a]pyrazin-3-one
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2N(CC1)C(OC2)=O
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
18 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered through a pad of Celite®
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1OC(N2C1CNCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.6 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]2[C:14](=[O:17])[O:15][CH2:16][CH:10]2[CH2:9]1)C1C=CC=CC=1>[Pd].CCO>[CH2:16]1[CH:10]2[CH2:9][NH:8][CH2:13][CH2:12][N:11]2[C:14](=[O:17])[O:15]1
|
Name
|
7-benzyl-hexahydro-oxazolo[3,4-a]pyrazin-3-one
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2N(CC1)C(OC2)=O
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
18 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered through a pad of Celite®
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1OC(N2C1CNCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.6 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]2[C:14](=[O:17])[O:15][CH2:16][CH:10]2[CH2:9]1)C1C=CC=CC=1>[Pd].CCO>[CH2:16]1[CH:10]2[CH2:9][NH:8][CH2:13][CH2:12][N:11]2[C:14](=[O:17])[O:15]1
|
Name
|
7-benzyl-hexahydro-oxazolo[3,4-a]pyrazin-3-one
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2N(CC1)C(OC2)=O
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
18 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered through a pad of Celite®
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1OC(N2C1CNCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.6 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |